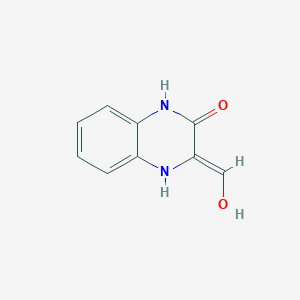

2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) is a heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in pharmaceuticals and materials science. The structure of this compound includes a quinoxalinone core with a hydroxymethylene group at the 3-position, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxalinone core. The hydroxymethylene group can be introduced through subsequent reactions involving aldehydes or ketones under basic or acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert the quinoxalinone core to dihydroquinoxaline derivatives.

Substitution: The hydroxymethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalinones

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include substituted quinoxalinones, dihydroquinoxalines, and quinoxaline derivatives. These products have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It exhibits antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound’s biological activities have led to its investigation as a potential therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as conductivity and fluorescence .

Mechanism of Action

The mechanism of action of 2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Quinolin-2(1H)-ones: These compounds share a similar core structure but differ in the position and nature of substituents.

Dihydropyrimidin-2(1H)-ones: These compounds have a different core structure but exhibit similar biological activities.

Uniqueness

2(1H)-Quinoxalinone,3,4-dihydro-3-(hydroxymethylene)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethylene group at the 3-position allows for unique reactivity and interactions with biological targets, setting it apart from other quinoxalinone derivatives .

Biological Activity

2(1H)-Quinoxalinone derivatives, particularly 3,4-dihydro-3-(hydroxymethylene)-(9CI), have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is part of a broader class of quinoxaline derivatives known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings and data tables.

2(1H)-Quinoxalinone is characterized by its unique structure that allows for various modifications leading to different biological activities. The presence of the hydroxymethylene group at the 3-position enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has shown that quinoxalinone derivatives can inhibit various cancer cell lines through multiple mechanisms. A study highlighted the synthesis of new quinoxalinone derivatives that demonstrated significant cytotoxic effects against colorectal cancer cell lines (HCT-116 and LoVo) by targeting key pathways involved in tumorigenesis.

- Mechanism of Action : The anticancer effects are attributed to the inhibition of COX-2 and LDHA enzymes, which play crucial roles in cancer metabolism and progression. In vitro studies indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like diclofenac .

| Compound | IC50 (µg/mL) | COX-2 Inhibition (%) |

|---|---|---|

| 6e | 96.19 ± 5.39 | 100 |

| 6d | 99.02 ± 5.09 | 97.45 |

| 6a | 121.55 ± 1.41 | 82.95 |

Antimicrobial Activity

The antimicrobial properties of quinoxalinones have also been extensively studied. A series of novel quinoxalinone derivatives were synthesized and tested against various bacterial strains, showing promising antibacterial activity.

- Results : The compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some derivatives displaying superior activity compared to traditional antibiotics .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2a | E. coli | 25 |

| 2b | S. aureus | 30 |

| 2c | P. aeruginosa | 20 |

Anti-inflammatory Activity

The anti-inflammatory potential of quinoxalinones has been linked to their ability to inhibit COX-2 and other inflammatory mediators. Studies have demonstrated that these compounds can reduce inflammation markers in vitro, suggesting their utility in treating inflammatory diseases.

- Case Study : A recent study reported that specific quinoxalinone derivatives significantly reduced the levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of quinoxalinones is heavily influenced by their structural features. SAR studies reveal that modifications at specific positions on the quinoxalinone ring can enhance or diminish biological efficacy.

- Key Findings :

- Substitution at the C-3 position with hydroxymethylene groups significantly increases COX-2 inhibitory activity.

- The presence of electron-withdrawing groups on the aromatic rings enhances antibacterial properties.

- The introduction of alkyl or aryl substituents has been shown to affect the potency against various cancer cell lines .

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(3Z)-3-(hydroxymethylidene)-1,4-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C9H8N2O2/c12-5-8-9(13)11-7-4-2-1-3-6(7)10-8/h1-5,10,12H,(H,11,13)/b8-5- |

InChI Key |

JLBSOLRXFKQLBZ-YVMONPNESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)N/C(=C\O)/C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=CO)C(=O)N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.